Tert-butyl 2-(1-aminocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-aminocyclohexyl)acetate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of a tert-butyl ester group and an aminocyclohexyl moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-aminocyclohexyl)acetate typically involves the esterification of 2-(1-aminocyclohexyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-aminocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(1-aminocyclohexyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-aminocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The aminocyclohexyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The ester group can undergo hydrolysis, releasing the active aminocyclohexyl component .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(1-aminocyclopentyl)acetate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Tert-butyl 2-(1-aminoethyl)acetate: Contains an ethyl group instead of a cyclohexyl ring.
Uniqueness
Tert-butyl 2-(1-aminocyclohexyl)acetate is unique due to its specific combination of a tert-butyl ester and an aminocyclohexyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(1-aminocyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYHQZSQVRGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.